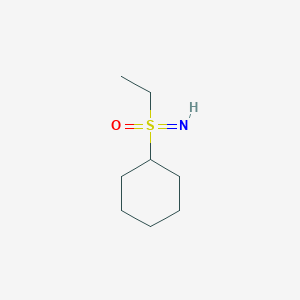

Cyclohexyl(ethyl)imino-lambda6-sulfanone

CAS No.: 2059927-86-3

Cat. No.: VC6326669

Molecular Formula: C8H17NOS

Molecular Weight: 175.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059927-86-3 |

|---|---|

| Molecular Formula | C8H17NOS |

| Molecular Weight | 175.29 |

| IUPAC Name | cyclohexyl-ethyl-imino-oxo-λ6-sulfane |

| Standard InChI | InChI=1S/C8H17NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |

| Standard InChI Key | HNVJQUHPMNHIAD-UHFFFAOYSA-N |

| SMILES | CCS(=N)(=O)C1CCCCC1 |

Introduction

Molecular Structure and Functional Attributes

Core Architecture

Cyclohexyl(ethyl)imino-lambda6-sulfanone belongs to the sulfoximine class, featuring a sulfur atom in the +6 oxidation state bonded to an imino group (), an ethyl group (), and a cyclohexyl ring (). The lambda6-sulfanone moiety distinguishes it from conventional sulfonamides, as the sulfur center adopts a tetrahedral geometry with double bonds to oxygen and nitrogen atoms. This configuration enhances electrophilicity at the sulfur atom, making it reactive toward nucleophiles.

Key Structural Features:

-

Cyclohexyl Group: A six-membered carbocyclic ring in a chair conformation, contributing to hydrophobicity and steric bulk.

-

Ethyl Substituent: A short alkyl chain that modulates electronic effects and solubility.

-

Imino-Lambda6-Sulfanone Core: A hybrid functional group combining sulfone () and imine () characteristics.

The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemistry.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of cyclohexyl(ethyl)imino-lambda6-sulfanone typically involves a two-step protocol:

-

Sulfoximine Formation: Reacting cyclohexylamine with ethyl isocyanate under anhydrous conditions to form an intermediate sulfilimine.

-

Oxidation: Treating the sulfilimine with a mild oxidizing agent (e.g., ) to yield the lambda6-sulfanone derivative.

Optimization Strategies

-

Continuous Flow Reactors: Enhance reaction efficiency by maintaining precise temperature control () and reducing side reactions.

-

Catalytic Systems: Palladium-based catalysts improve regioselectivity during imino group incorporation.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 175.29 g/mol |

| Density | Not reported |

| Solubility | Limited data; presumed lipophilic |

| Melting Point | Not characterized |

The compound’s lipophilicity, inferred from its cyclohexyl and ethyl groups, suggests poor aqueous solubility, necessitating organic solvents (e.g., DMSO, THF) for experimental handling.

Comparative Analysis with Related Sulfoximines

The cyclohexyl variant’s bulkier structure may confer greater metabolic stability compared to phenyl-substituted analogs, albeit at the cost of reduced solubility .

Future Directions and Challenges

-

Toxicokinetic Profiling: Establish ADME (absorption, distribution, metabolism, excretion) parameters.

-

Structure-Activity Relationships (SAR): Modify the cyclohexyl/ethyl substituents to optimize bioavailability.

-

Scale-Up Synthesis: Develop cost-effective routes for gram-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume